



Application Notes and Protocols: C.I. Pigment Yellow 74 in Scientific Research

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Compound of Interest					
Compound Name:	C.I. Pigment Yellow 74				
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the scientific applications of **C.I. Pigment Yellow 74**, with a focus on its use in studies related to toxicology and metabolism. Detailed protocols for key experimental procedures are included to facilitate the replication and adaptation of these methods in a laboratory setting.

Application Notes

C.I. Pigment Yellow 74 (PY74) is a monoazo pigment widely used in various industrial applications, including printing inks, paints, and plastics, due to its vibrant greenish-yellow hue and good lightfastness.[1][2][3][4] In the context of scientific research, PY74 has garnered attention primarily due to its presence in tattoo inks.[5][6] This has prompted investigations into its safety, photostability, and metabolic fate within biological systems.

1.1. Toxicological Profile

The toxicological data for C.I. Pigment Yellow 74 is somewhat limited. However, available information suggests a low acute toxicity profile. As an azo compound, there is a potential for reductive cleavage of the azo bond, which could lead to the formation of aromatic amines.[7] Some aromatic amines are known to be carcinogenic.[7] Therefore, the long-term effects of PY74 and its degradation products are a subject of ongoing research.

1.2. Photodecomposition



Studies have shown that **C.I. Pigment Yellow 74** is not completely photostable and can degrade upon exposure to simulated solar light.[5][6] This is particularly relevant in the context of tattoos, where the pigment is embedded in the skin and exposed to sunlight. Photodecomposition can lead to the formation of various smaller molecules, the toxicological profiles of which may differ from the parent pigment.

1.3. Metabolism

In vitro studies using rat and human liver microsomes have demonstrated that **C.I. Pigment Yellow 74** can be metabolized by cytochrome P450 (CYP) enzymes.[8][9] The primary metabolic pathways involve hydroxylation and O-demethylation.[8][9] Understanding the metabolism of PY74 is crucial for assessing its potential for systemic toxicity and for identifying biomarkers of exposure.

Quantitative Data Summary

The following tables summarize key quantitative data related to the physical, chemical, and toxicological properties of **C.I. Pigment Yellow 74**.

Table 1: Physical and Chemical Properties of C.I. Pigment Yellow 74

Property	Value	Reference
C.I. Name	Pigment Yellow 74	[10]
C.I. Number	11741	[10]
CAS Number	6358-31-2	[10]
Molecular Formula	C18H18N4O6	[1]
Molecular Weight	386.36 g/mol	[1]
Melting Point	275-293 °C	[4]
Density	1.28-1.51 g/cm ³	[4]
Solubility in water	Insoluble	[11]

Table 2: Toxicological Data for C.I. Pigment Yellow 74



Test	Species	Route	Value	Reference
Acute Oral LD50	Rat	Oral	> 10,000 mg/kg	[11]
Toxicity to Fish (NOEC)	Danio rerio	-	> saturation level (96 h)	[7]
Toxicity to Algae (EC50)	Desmodesmus subspicatus	-	> 2 mg/L (72 h)	[7]
Toxicity to Microorganisms (NOEC)	Activated sludge	-	> 1,000 mg/L (3 h)	[7]

Experimental Protocols

The following are detailed protocols for key experiments involving **C.I. Pigment Yellow 74**, based on published research and standard laboratory practices.

2.1. Protocol for Photodecomposition of C.I. Pigment Yellow 74

This protocol describes a method for assessing the photostability of **C.I. Pigment Yellow 74** by exposing a solution of the pigment to simulated solar light.

Objective: To induce and identify the photodecomposition products of C.I. Pigment Yellow 74.

Materials:

- C.I. Pigment Yellow 74
- Tetrahydrofuran (THF), HPLC grade
- Quartz cuvettes
- Xenon arc lamp with appropriate filters to simulate solar radiation
- High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)



- Nuclear Magnetic Resonance (NMR) spectrometer
- Mass Spectrometer (MS)
- · Argon gas

Procedure:

- Sample Preparation: Prepare a solution of **C.I. Pigment Yellow 74** in THF at a concentration of 100 μ M.
- Deoxygenation: Transfer the solution to a quartz cuvette and deoxygenate by bubbling with argon gas for 15 minutes to minimize oxidation reactions.
- Irradiation: Seal the cuvette and place it in the xenon arc lamp chamber. Expose the solution to simulated solar light for a total of 24 hours. The irradiance should be maintained at a level comparable to natural sunlight (e.g., 765 W/m²).
- Analysis of Photodecomposition:
 - HPLC-DAD: At various time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of the solution for HPLC-DAD analysis. This will allow for the monitoring of the degradation of the parent compound and the formation of photoproducts.
 - HPLC Conditions (Example):
 - Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm)
 - Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Acetonitrile with 0.1% formic acid
 - Gradient: Start with 95% A, linearly decrease to 5% A over 30 minutes, hold for 5 minutes, and then return to initial conditions.
 - Flow Rate: 1.0 mL/min
 - Detection: Diode array detector scanning from 200-600 nm.



- Isolation of Photoproducts: For structural elucidation, scale up the experiment and use preparative HPLC to isolate the major photodecomposition products.
- Structural Elucidation: Analyze the isolated photoproducts using NMR and MS to determine their chemical structures.
- 2.2. Protocol for In Vitro Metabolism of C.I. Pigment Yellow 74 using Liver Microsomes

This protocol outlines a method to study the metabolism of **C.I. Pigment Yellow 74** using human or rat liver microsomes.

Objective: To identify the metabolites of **C.I. Pigment Yellow 74** formed by cytochrome P450 enzymes.

Materials:

- C.I. Pigment Yellow 74
- Pooled human or rat liver microsomes
- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (e.g., 100 mM, pH 7.4)
- Acetonitrile, HPLC grade
- HPLC-MS/MS system

Procedure:

- Incubation Mixture Preparation: In a microcentrifuge tube, prepare the following incubation mixture on ice:
 - Phosphate buffer (100 mM, pH 7.4)
 - Liver microsomes (final concentration 0.5 mg/mL)



- \circ C.I. Pigment Yellow 74 (final concentration 10 μ M, added from a stock solution in DMSO; final DMSO concentration should be <1%)
- Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
- Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
- Incubation: Incubate the reaction mixture at 37°C for 60 minutes in a shaking water bath.
- Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
- Protein Precipitation: Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to precipitate the proteins.
- Sample Analysis: Transfer the supernatant to an HPLC vial for analysis by HPLC-MS/MS to identify and quantify the metabolites.
 - HPLC-MS/MS Conditions (Example):
 - Use similar HPLC conditions as in the photodecomposition protocol.
 - The mass spectrometer should be operated in both positive and negative ion modes to detect a wide range of potential metabolites.
 - Use tandem mass spectrometry (MS/MS) to fragment the parent ions of potential metabolites for structural confirmation.
- Control Experiments:
 - Negative Control 1: Incubate PY74 with microsomes without the NADPH regenerating system.
 - Negative Control 2: Incubate PY74 in buffer with the NADPH regenerating system but without microsomes.

Visualizations



The following diagrams illustrate key processes related to the scientific study of **C.I. Pigment Yellow 74**.



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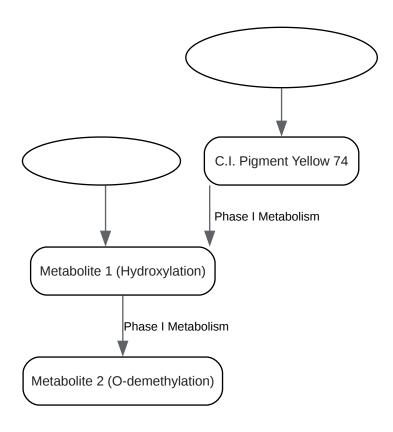
Caption: Experimental workflow for the photodecomposition study of C.I. Pigment Yellow 74.



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Caption: Workflow for the in vitro metabolism study of C.I. Pigment Yellow 74.





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Caption: Proposed metabolic pathway of **C.I. Pigment Yellow 74** by cytochrome P450 enzymes.

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